4-[4-(3-METHYLPHENYL)PIPERAZIN-1-YL]-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE
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Overview
Description
4-[4-(3-METHYLPHENYL)PIPERAZIN-1-YL]-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE is a complex organic compound that features a piperazine ring, a pyrimidine core, and various functional groups
Preparation Methods
The synthesis of 4-[4-(3-METHYLPHENYL)PIPERAZIN-1-YL]-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often require the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and can yield protected piperazines in high yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high purity and yield.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring or the pyrimidine core.
Common Reagents and Conditions: Typical reagents include bases like DBU, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed depend on the specific reaction conditions but can include various substituted derivatives of the original compound.
Scientific Research Applications
4-[4-(3-METHYLPHENYL)PIPERAZIN-1-YL]-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-[4-(3-METHYLPHENYL)PIPERAZIN-1-YL]-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring is known to modulate the pharmacokinetic properties of the compound, enhancing its ability to bind to its target . The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar compounds include other piperazine derivatives and pyrimidine-based molecules. For example:
4-(4-Bromophenyl)piperazin-1-yl derivatives: These compounds share the piperazine ring and have similar biological activities.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound also features a piperazine ring and has been studied for its antibacterial activity.
Properties
IUPAC Name |
4-[4-(3-methylphenyl)piperazin-1-yl]-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5S/c1-17-7-6-10-19(15-17)27-11-13-28(14-12-27)22-20(16-24)21(25-23(26-22)29-2)18-8-4-3-5-9-18/h3-10,15H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJDVJNOVXMYKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C3=NC(=NC(=C3C#N)C4=CC=CC=C4)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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